molecular formula C14H15N3O3 B5689518 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 330210-24-7

3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5689518
CAS RN: 330210-24-7
M. Wt: 273.29 g/mol
InChI Key: YEXQDCPKFZWMQH-UHFFFAOYSA-N
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Description

3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community due to its diverse applications. This compound belongs to the oxadiazole family, which is known for its potential biological properties. In

Scientific Research Applications

Antimicrobial Applications

1,3,4-Oxadiazoles have shown valuable biological effects, including antimicrobial properties. Research by Jafari et al. (2017) demonstrated that certain 1,3,4-oxadiazole derivatives exhibited remarkable antibacterial activities against bacteria like Staphylococcus aureus and Escherichia coli (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017). Similarly, a study by Aziz‐ur‐Rehman et al. (2013) on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol revealed significant antibacterial potential against various gram-negative and gram-positive bacteria (Aziz‐ur‐Rehman et al., 2013).

Central Nervous System (CNS) Depressant Activity

The study by Singh et al. (2012) found that certain substituted diphenyl-1,3,4-oxadiazole derivatives, including 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole, showed promising antidepressant, anticonvulsant, and antianxiety activity with no neurotoxicity when compared with standard drugs (Singh, Sharma, Sharma, Upadhyay, & Kumar, 2012).

Liquid Crystalline Properties

Abboud et al. (2017) synthesized new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group. These compounds displayed different liquid crystalline mesophases, affected by the presence of the nitro group, which was classified as a strong polar group (Abboud, Lafta, & Tomi, 2017).

Nonlinear Optical Properties

The study by Mashraqui et al. (2004) demonstrated the use of the 1,3,4-oxadiazole moiety as a π-conjugation relay in the preparation of donor-acceptor molecules. Several oxadiazoles displayed significant second-order molecular nonlinearity, indicating potential for the design of efficient nonlinear optical materials with the oxadiazole core (Mashraqui, Kenny, Ghadigaonkar, Krishnan, Bhattacharya, & Das, 2004).

Cytotoxic Effects

Ghoorbannejad et al. (2021) evaluated the cytotoxicity of 1,4-dihydropyridine derivatives containing 1,3,4-oxadiazole moiety against human breast cancer cells. Some derivatives showed potent cytotoxic activity, suggesting potential applications in cancer research (Ghoorbannejad, Akbari, & Nikoo, 2021).

properties

IUPAC Name

3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-17(19)12-8-6-11(7-9-12)14-15-13(16-20-14)10-4-2-1-3-5-10/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXQDCPKFZWMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353462
Record name STK058095
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

CAS RN

330210-24-7
Record name STK058095
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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